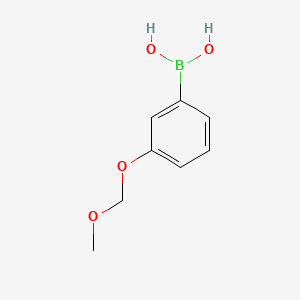

3-(Methoxymethoxy)phenylboronic acid

Description

Contextualizing Arylboronic Acids as Versatile Building Blocks

Arylboronic acids, characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, are generally stable, crystalline solids that are often insensitive to air and moisture, making them easy to handle compared to many other organometallic reagents. nih.govudel.edu Their versatility stems from their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura coupling, where they serve as the organoboron component for the formation of new carbon-carbon bonds. nih.govkochi-tech.ac.jp This reaction is a cornerstone of modern synthesis due to its mild conditions and broad substrate scope. kochi-tech.ac.jp Beyond this, arylboronic acids are also utilized in other significant reactions, including Chan-Lam amination for forming carbon-nitrogen bonds and various other metal-catalyzed processes. researchgate.net

Significance of Functionalized Arylboronic Acids in Advanced Chemical Research

The true power of arylboronic acids is realized when the aromatic ring is functionalized with other chemical groups. These substituents can modulate the electronic properties and reactivity of the boronic acid and can be carried through synthetic sequences to become integral parts of the final target molecule. nih.govbeilstein-journals.org Functionalized arylboronic acids are crucial in the synthesis of bioactive molecules, including pharmaceuticals and natural products. medchemexpress.comnih.gov The ability to introduce complex functionalities via these building blocks allows for the rapid exploration of structure-activity relationships in drug discovery and the construction of intricate molecular frameworks for materials science. nih.gov

Overview of Research Trajectories for 3-(Methoxymethoxy)phenylboronic Acid

Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of complex biaryl compounds. The methoxymethyl (MOM) ether serves as a protecting group for a phenol (B47542), which can be deprotected in later synthetic steps to reveal a hydroxyl group. This strategy is particularly useful when synthesizing molecules where a free phenol would interfere with earlier reaction conditions. Current research trajectories explore its coupling with a diverse range of aryl and heteroaryl halides to access novel molecular scaffolds. Investigations into optimizing catalyst systems and reaction conditions for this specific substrate aim to enhance yields and expand its applicability in synthesizing medicinally relevant and materially significant compounds.

Propriétés

IUPAC Name |

[3-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPXDSYOTCGWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626848 | |

| Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216443-40-2 | |

| Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxymethoxy Phenylboronic Acid and Its Analogues

Strategies for Carbon-Boron Bond Formation

The creation of the C-B bond is the critical step in synthesizing the target compound. This can be achieved through several powerful methods, most notably using transition metal catalysis or by leveraging the reactivity of organometallic intermediates.

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, stands as a highly versatile method for synthesizing arylboronic esters. beilstein-journals.org These esters are immediate precursors to boronic acids. The general reaction involves an aryl (pseudo)halide, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol (B44631) borane (B79455) (HBpin), a palladium catalyst, a ligand, and a base. nih.govresearchgate.net

For the synthesis of the pinacol ester of 3-(methoxymethoxy)phenylboronic acid, the starting material would typically be 1-bromo-3-(methoxymethoxy)benzene. A variety of palladium catalysts and ligands have been developed to enhance the efficiency and substrate scope of this transformation. nih.gov Systems using ligands like SPhos or t-Bu-DPEphos have shown high efficacy, even at room temperature for some substrates. nih.govorganic-chemistry.org Mechanochemical methods, utilizing ball milling, have emerged as a solvent-free, sustainable alternative to traditional solution-based protocols, often leading to high yields in significantly shorter reaction times. beilstein-journals.org

Table 1: Selected Palladium-Catalyzed Borylation Systems

| Catalyst/Ligand | Boron Source | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | B₂pin₂ | Effective for aryl chlorides at lower temperatures. | nih.gov |

| PdCl₂(CH₃CN)₂ / PCy₃ | HBpin | Efficient for a range of aryl iodides and bromides with low catalyst loading. | nih.gov |

| Pd(dba)₂ / t-Bu-DPEphos | HBpin | Effective for sterically hindered aryl bromides and some aryl chlorides. | organic-chemistry.org |

| Pd(dba)₂ / XPhos | B₂pin₂ | Used in solvent-free mechanochemical synthesis. | beilstein-journals.org |

Metalation-borylation sequences provide a classic and reliable route to arylboronic acids. acsgcipr.org This approach involves the generation of a potent aryl nucleophile (an aryllithium or Grignard reagent) via metal-halogen exchange or direct deprotonation of an acidic C-H bond. This intermediate is then quenched with a boron electrophile, such as trimethyl borate (B1201080) or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. chemicalbook.comwikipedia.org The synthesis of 2-(methoxymethoxy)phenylboronic acid has been reported via the lithiation of 1-bromo-2-(methoxymethoxy)benzene (B2590019) with tert-butyllithium (B1211817) at low temperatures, followed by reaction with trimethyl borate. chemicalbook.com A similar strategy using n-butyllithium is employed for the synthesis of the related 3-methoxyphenylboronic acid from m-bromoanisole. chemicalbook.com These methods are highly effective but often require cryogenic conditions and strictly anhydrous environments. acsgcipr.org

More recent advancements focus on direct C-H borylation, which avoids the pre-functionalization required for metalation or palladium coupling. These reactions are typically catalyzed by iridium or ruthenium complexes. rsc.orgrsc.org While often favoring the ortho position due to directing group effects, the development of new ligands and catalytic systems continues to expand the regiochemical possibilities. nih.govmdpi.com

Regioselective Synthesis of Substituted (Methoxymethoxy)phenylboronic Acid Derivatives

Achieving specific substitution patterns on the phenyl ring is crucial for creating functional analogues. The synthesis of the target compound, this compound, inherently relies on regiocontrol.

In palladium-catalyzed and metalation-borylation approaches, the regioselectivity is predetermined by the position of the halogen on the starting aryl halide. To synthesize the 3-substituted isomer, one must start with a 1-halo-3-(methoxymethoxy)benzene.

In direct C-H borylation, regioselectivity is controlled by the electronic properties of the substrate and, more significantly, by directing groups. mdpi.com Phenolic hydroxyl groups (or their protected forms like ethers) are typically ortho-para directors in electrophilic substitution. However, in transition-metal-catalyzed C-H activation, they can act as powerful ortho-directing groups. For instance, ruthenium and iridium catalysts have been used for the efficient ortho-borylation of phenol (B47542) derivatives. rsc.orgnih.gov The synthesis of a meta-substituted boronic acid like the target compound via direct C-H borylation of (methoxymethoxy)benzene would be challenging and would likely require a specifically designed directing group or catalyst system to override the inherent ortho-directing influence of the MOM-ether.

Orthogonal Protecting Group Strategies in Arylboronic Acid Synthesis

In the synthesis of complex molecules, orthogonal protecting groups are essential. numberanalytics.combham.ac.uk This strategy employs multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection at different stages of a synthetic sequence. jocpr.com

The methoxymethyl (MOM) group protecting the phenol in this compound is one such group, typically cleaved under acidic conditions. For syntheses involving this compound, one might need to protect the boronic acid functionality itself to prevent it from reacting prematurely. Boronic acids can be masked using various groups that offer enhanced stability to conditions like chromatography or further cross-coupling reactions. nih.gov Notable examples include N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (B57835) (dan) boronamides. nih.govresearchgate.net

MIDA boronates are highly stable crystalline solids that are unreactive in Suzuki-Miyaura coupling. The boronic acid can be readily released under mild basic conditions.

dan-boronamides also exhibit high stability and can be cleaved under acidic conditions, making them orthogonal to the base-labile MIDA group.

The use of these strategies allows for iterative cross-coupling, where a di-halogenated aryl substrate could be selectively borylated and coupled at one position while the other position remains protected, to be revealed and reacted in a subsequent step. nih.gov

Table 2: Orthogonal Protecting Groups in Arylboronic Acid Synthesis

| Protecting Group | Protected Form | Stability | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Methoxymethyl (MOM) | Aryl-O-MOM | Base, mild acid | Strong acid (e.g., HCl) | bham.ac.uk |

| N-methyliminodiacetic acid (MIDA) | Aryl-B(MIDA) | Suzuki coupling conditions, chromatography | Mild aqueous base (e.g., NaOH, K₂CO₃) | nih.gov |

| 1,8-diaminonaphthalene (dan) | Aryl-B(dan) | Suzuki coupling conditions, chromatography | Aqueous acid (e.g., HCl) | researchgate.net |

Development of Novel Synthetic Pathways to the Chemical Compound

Research continues to drive the development of more efficient, sustainable, and scalable synthetic routes. For a compound like this compound, these novel pathways can offer significant advantages over traditional methods.

Continuous Flow Chemistry : The use of flow reactors for hazardous reactions like lithiation offers superior safety and control compared to batch processing. researchgate.net Cryogenic reactions can be managed more efficiently, and unstable intermediates can be generated and used in situ, improving yields and process safety. This technology is well-suited for the large-scale production of boronic acids via metalation-borylation sequences. acsgcipr.org

Mechanochemistry : As mentioned, solid-state borylation using a ball mill is a significant advance. beilstein-journals.org This approach eliminates the need for bulk organic solvents, reduces reaction times, and simplifies workup procedures, aligning with the principles of green chemistry.

Novel Catalytic Systems : The discovery of new ligands and catalysts continues to push the boundaries of C-H functionalization and cross-coupling reactions. researchgate.net Future developments may lead to catalysts that can directly and selectively perform meta-borylation on MOM-protected phenols, providing a more atom-economical route to this compound.

These evolving methodologies promise to make the synthesis of this compound and its derivatives more practical, environmentally friendly, and adaptable to the demands of both academic research and industrial production.

Mechanistic Investigations of Reactions Involving 3 Methoxymethoxy Phenylboronic Acid

Elucidation of Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, is a prime example of a palladium-catalyzed cross-coupling process. libretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific electronic and steric properties of the boronic acid reagent, in this case, 3-(Methoxymethoxy)phenylboronic acid, can influence the rate and efficiency of each of these elementary steps.

Analysis of Oxidative Addition Processes

Oxidative addition is the initial step of the catalytic cycle, where an organic halide adds to the palladium(0) center, forming a palladium(II) species. This step is often rate-determining. The rate is highly dependent on the nature of the halide and the ligands on the palladium catalyst. While this step does not directly involve the boronic acid, its subsequent participation in the catalytic cycle is contingent on the successful formation of the arylpalladium(II) halide complex. Computational studies, such as Density Functional Theory (DFT), have been instrumental in calculating the energy barriers for these processes.

Table 1: Representative Calculated Activation Barriers for Oxidative Addition in a Model Suzuki-Miyaura Reaction Calculated for the reaction of bromobenzene (B47551) with a Pd(P(t-Bu)3) catalyst. The values serve as a baseline for understanding the energy requirements of this step.

| Elementary Step | Catalyst Model | Calculated Activation Barrier (kcal/mol) |

| Oxidative Addition | Pd(PMe3)2 | 16.9 |

| Oxidative Addition | Pd(PPh3)2 | 20.8 |

Data sourced from DFT computational studies on model Suzuki-Miyaura systems. researchgate.net

Characterization of Transmetalation Steps and Intermediates

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) center. This process is complex and can be influenced by the base, solvent, and the substituents on the boronic acid. It is widely accepted that the boronic acid is first converted to a more nucleophilic boronate species by the base. wiley-vch.de Two primary pathways for transmetalation are often debated: one involving the reaction of an arylpalladium(II) halide with the boronate, and another involving an arylpalladium(II) hydroxo complex reacting with the neutral boronic acid. wiley-vch.de The methoxymethoxy group on the phenyl ring of this compound influences the nucleophilicity of the aryl group being transferred. Its moderate electron-donating character can affect the kinetics of this step compared to analogues with electron-withdrawing or strongly electron-donating groups. Studies on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids have shown how substituents can influence product distribution, suggesting that electronic and steric effects play a crucial role. beilstein-journals.org

Table 2: Product Distribution in the Suzuki-Miyaura Reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with a Substituted Phenylboronic Acid This table demonstrates the influence of a substituent on the boronic acid in a competitive reaction, providing insight into relative reactivity.

| Boronic Acid | Product | Yield (%) |

| 2-Methoxyphenylboronic acid | Mono-arylated Product | 25 |

| 2-Methoxyphenylboronic acid | Di-arylated Product (syn) | 35 |

| 2-Methoxyphenylboronic acid | Di-arylated Product (anti) | 12 |

| 2-Chlorophenylboronic acid | Mono-arylated Product | 39 |

| 2-Chlorophenylboronic acid | Di-arylated Product (syn) | 26 |

| 2-Chlorophenylboronic acid | Di-arylated Product (anti) | 12 |

Data adapted from a study on regio- and atropselective Suzuki–Miyaura cross-coupling reactions. beilstein-journals.org

Studies on Reductive Elimination Pathways

Reductive elimination is the final bond-forming step, where the two organic groups on the palladium(II) center couple to form the biaryl product, regenerating the palladium(0) catalyst. libretexts.org This step is typically fast and irreversible. For reductive elimination to occur, the organic ligands must be in a cis-orientation on the palladium center. The electronic nature of the aryl groups can influence the rate of this step, though it is less sensitive to substituent effects than oxidative addition or transmetalation. Kinetic studies have shown that this step is typically first-order, depending only on the concentration of the diorganopalladium(II) complex. libretexts.org

Influence of the Methoxymethoxy Group on Reaction Kinetics and Selectivity

Table 3: Hammett Constants (σ) for Common Substituents A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σmeta | σpara |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | +0.12 | -0.27 |

| -Cl | +0.37 | +0.23 |

| -NO2 | +0.71 | +0.78 |

This table provides a quantitative comparison of the electronic effects of different substituents.

The positive σmeta value for the methoxy (B1213986) group indicates it is electron-withdrawing at the meta position due to induction, with its resonance-donating effect not being transmitted to that position. This electronic property would be expected to slightly increase the rate of transmetalation for this compound compared to unsubstituted phenylboronic acid, as it increases the Lewis acidity of the boron center.

Mechanistic Aspects of Other Catalytic Transformations Utilizing the Chemical Compound

Beyond palladium catalysis, this compound can participate in other important catalytic transformations.

Rhodium-Catalyzed Conjugate Additions: In these reactions, an aryl group from the boronic acid is added to the β-position of an α,β-unsaturated carbonyl compound. The catalytic cycle is thought to involve a (hydroxo)rhodium(I) complex as the active species. wiley-vch.deacs.org Transmetalation from the arylboronic acid to the rhodium center forms an arylrhodium(I) intermediate, which then undergoes insertion of the activated alkene. wiley-vch.de The final step is typically protonolysis to release the product and regenerate the rhodium catalyst. The rate-determining step is often the transmetalation from boron to rhodium. wiley-vch.de

Copper-Catalyzed Cross-Coupling: Copper catalysts are often used for C-N and C-O bond formation (Chan-Lam coupling). The mechanism is still under investigation but is believed to differ significantly from palladium-catalyzed cycles. It may involve a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. In reactions with N-nucleophiles, the mechanism can involve transmetalation of the arylboronic acid with a Cu(II) salt, coordination of the nucleophile, and subsequent reductive elimination to form the product. nih.gov Studies on the copper-catalyzed homocoupling of phenylboronic acids have shown that electron-rich boronic acids react faster, indicating the importance of electronic effects in the B-to-Cu transmetalation step. nih.gov

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the detailed mechanisms of catalytic reactions. nih.govmdpi.com These studies allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway. For the Suzuki-Miyaura reaction, DFT calculations have been used to model the entire catalytic cycle, providing insights into the relative energy barriers of oxidative addition, transmetalation, and reductive elimination. researchgate.netdoi.org These calculations can help rationalize the effects of different ligands, substrates, and reaction conditions, and can distinguish between competing mechanistic pathways that are difficult to probe experimentally.

Table 4: Representative DFT-Calculated Energy Barriers for a Model Suzuki-Miyaura Reaction Calculated for the reaction of PhBr with PhB(OH)2 catalyzed by Pd(PPh3)2. These values illustrate the energy landscape of the catalytic cycle.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh3)2(Ph)(Br) | -3.9 |

| Transmetalation TS | [Pd(PPh3)(Ph)(B(OH)2Ph)] | +15.7 |

| Reductive Elimination TS | [Pd(PPh3)(Ph)(Ph)]‡ | +10.1 |

Data adapted from representative DFT studies on the Suzuki-Miyaura reaction mechanism. mdpi.com

By applying these computational models to substrates like this compound, researchers can predict how the electronic properties of the MOM-protected phenyl group would influence the energetics of each step in the catalytic cycle, thereby providing a powerful complement to experimental mechanistic investigations.

Applications in Advanced Organic Synthesis

Strategic Applications in Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org3-(Methoxymethoxy)phenylboronic acid is an excellent nucleophilic partner in these transformations, prized for its ability to introduce a protected phenol (B47542) functionality that can be revealed later in a synthetic sequence.

The utility of This compound extends to a wide array of electrophilic partners. Like other arylboronic acids, it couples efficiently with various aryl and vinyl halides (iodides, bromides, and chlorides) and triflates. organic-chemistry.org The development of highly active catalyst systems has made even challenging couplings, such as those involving sterically hindered substrates or traditionally less reactive aryl chlorides, increasingly feasible at mild temperatures. organic-chemistry.orglookchem.comresearchgate.net

The reactivity difference among various halides allows for selective, sequential couplings on a multifunctional substrate. For instance, in a molecule containing both a bromo and a chloro substituent, the more reactive C-Br bond can be selectively coupled with an arylboronic acid, leaving the C-Cl bond intact for a subsequent transformation. nih.gov Similarly, catalyst systems have been designed that show selectivity for aryl chlorides over aryl triflates, providing another layer of synthetic control. organic-chemistry.orgresearchgate.net While specific examples with This compound are part of proprietary synthesis routes, its reactivity profile mirrors that of its close analogue, 3-methoxyphenylboronic acid, which has been documented in couplings with vinyl triflates. beilstein-journals.org

The precise control over reaction outcomes is a hallmark of advanced organic synthesis, and the application of This compound in Suzuki-Miyaura reactions is no exception.

Chemoselectivity: In substrates bearing multiple reactive sites, such as different halogen atoms, Suzuki-Miyaura reactions can be rendered highly chemoselective. The choice of catalyst and reaction conditions allows for the preferential coupling at one site over another, a strategy crucial for the efficient synthesis of poly-substituted molecules. nih.gov

Regioselectivity: When coupling with substrates that have multiple, non-equivalent leaving groups, such as di- or tri-halogenated pyridines, the reaction can be directed to a specific position. nih.gov This regiocontrol is vital for creating specific isomers of complex biaryl structures. For example, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the order of substitution can be controlled, leading to a regioselective pathway for synthesizing highly substituted arylpyridines. nih.gov

Stereoselectivity: The Suzuki-Miyaura reaction can also exert profound control over stereochemistry. In the coupling of arylboronic acids with β-enamido triflates, the choice of palladium catalyst and its associated ligand can determine the stereochemical outcome of the newly formed double bond. beilstein-journals.org For example, using a catalyst like Pd(PPh₃)₄ can lead to retention of the double bond's configuration, whereas a catalyst like Pd(dppf)Cl₂ can promote inversion, providing access to either product isomer from a single starting material. beilstein-journals.org Furthermore, in the synthesis of molecules with axial chirality (atropisomers), the Suzuki-Miyaura reaction can be designed to be atropselective, favoring the formation of one rotational isomer over another. nih.gov

The success of challenging Suzuki-Miyaura couplings often hinges on the rational design of catalysts and ligands. The development of electron-rich and sterically bulky phosphine (B1218219) ligands has been transformative, enabling reactions to proceed at lower catalyst loadings, at room temperature, and with previously unreactive substrates like aryl chlorides. libretexts.orgnih.gov Ligands such as SPhos and water-soluble variants like s-SPhos have demonstrated unprecedented activity, particularly for preparing extremely hindered biaryl compounds. nih.govscihorizon.comnih.gov The combination of a palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, with a specific phosphine ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), creates a catalytic system tailored for a broad spectrum of substrates. organic-chemistry.org These advancements ensure that building blocks like This compound can be coupled with a diverse range of partners under mild and efficient conditions.

Table 1: Selected Palladium Catalyst Systems for Suzuki-Miyaura Reactions This table provides examples of catalyst systems and their typical applications, which are relevant for the coupling of arylboronic acids like this compound.

| Catalyst System | Electrophilic Partner(s) | Key Advantages | Citations |

|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Vinyl Halides (including Chlorides) | High activity at room temperature; effective for unreactive chlorides. | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflates | Efficient for coupling with triflates under mild conditions. | organic-chemistry.org |

| Pd(PPh₃)₄ | Vinyl Triflates | Can provide high stereoselectivity (retention of configuration). | beilstein-journals.org |

| Pd(dppf)Cl₂ | Vinyl Triflates | Can provide high stereoselectivity (inversion of configuration). | beilstein-journals.org |

| Pd(OAc)₂ / SPhos | Aryl/Heteroaryl Halides | Excellent for hindered substrates; low catalyst loadings. | nih.gov |

Contributions to Other Metal-Catalyzed Cross-Coupling Methodologies

While most prominently featured in Suzuki-Miyaura reactions, arylboronic acids, including This compound , also participate in other metal-catalyzed transformations. One notable example is their use in certain variations of the Heck reaction. Though the canonical Heck reaction involves the coupling of an organohalide with an alkene, some modern protocols utilize arylboronic acids as the aryl source in oxidative Heck-type reactions. rsc.org These palladium-catalyzed processes enable the formation of C-C bonds between the arylboronic acid and an alkene, often with high regioselectivity.

The Sonogashira coupling, which typically joins terminal alkynes with aryl or vinyl halides, is another area of cross-coupling. wikipedia.orgorganic-chemistry.org While the direct use of boronic acids as the primary coupling partner is not the standard mechanism, the versatility of palladium catalysis means that related transformations can be designed. However, the application of This compound remains most extensively documented and efficient within the Suzuki-Miyaura framework. wikipedia.orgorganic-chemistry.orgrsc.org

Utility in Multi-Component and Cascade Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly building molecular complexity from simple building blocks. nih.govmdpi.com Arylboronic acids have been successfully employed as components in various MCRs. For example, phenylboronic acids can participate in one-pot, three-component reactions with reagents like 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminobenzenecarboxylic acids to form complex fluorescent boron-containing heterocycles. nih.govmdpi.com

This approach streamlines synthesis by avoiding the isolation of intermediates, saving time and resources. mdpi.com The compatibility of the boronic acid functional group within these complex reaction environments highlights its stability and utility as a versatile building block for generating diverse chemical libraries. researchgate.net

Table 2: Example of a Multicomponent Reaction Involving an Arylboronic Acid This table illustrates a general one-pot synthesis of fluorescent iminoboronates, demonstrating the utility of arylboronic acids in MCRs.

| Reaction Type | Components | Product Class | Key Features | Citations |

|---|

Derivatization and Functionalization Strategies for Complex Molecule Construction

Beyond its role in C-C bond formation, the boronic acid group itself is a versatile functional handle. A significant strategy is the ipso-functionalization, where the C–B bond is converted into a carbon-heteroatom bond, often without the need for a transition metal catalyst. nih.govnih.govelsevierpure.com This allows for the direct conversion of arylboronic acids into a variety of important compound classes:

Hydroxylation (C–B to C–O): Treatment with oxidants like Oxone® or hydrogen peroxide converts the arylboronic acid to the corresponding phenol. nih.gov This provides a mild route to phenols that might otherwise be difficult to synthesize.

Amination (C–B to C–N): Reaction with appropriate nitrogen sources can yield anilines.

Halogenation (C–B to C–X): Reagents such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) can be used for the ipso-iodination and bromination of arylboronic acids. nih.gov

These transformations dramatically increase the synthetic value of This compound , allowing the latent phenol (protected by the MOM group) to be paired with a wide range of other functionalities installed directly at the site of the original boron atom. This dual functionality makes it a powerful building block for constructing complex molecules and functional materials. nih.govelsevierpure.comrsc.org

Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes

The strategic application of this compound in advanced organic synthesis has proven instrumental in the construction of complex molecular architectures that are central to the development of novel therapeutic agents and chemical probes. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group, which can be readily removed under acidic conditions. This feature allows for the unmasking of the phenol at a later stage in a synthetic sequence, providing a versatile handle for further functionalization or for revealing a key pharmacophoric element. The utility of this compound is prominently showcased in its role as a key building block in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds.

Synthesis of Pyrazolopyrimidine Scaffolds as Kinase Inhibitors

A notable application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.

In a representative synthesis, this compound is coupled with a halogenated pyrazolopyrimidine core, such as a bromo-substituted pyrazolo[1,5-a]pyrimidine, under palladium catalysis. The Suzuki-Miyaura reaction conditions are typically mild and tolerant of a wide range of functional groups, making this a highly efficient method for assembling the biaryl scaffold. researchgate.netyoutube.com

The resulting product, a 3-(methoxymethoxy)phenyl-substituted pyrazolo[1,5-a]pyrimidine, can then be deprotected to reveal the corresponding 3-hydroxyphenyl derivative. This phenolic group can be crucial for biological activity, often participating in key hydrogen bonding interactions within the active site of the target kinase. For instance, certain pyrazolopyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, a proto-oncogene implicated in various cancers. nih.gov

The following table outlines a generalized reaction for the synthesis of a pyrazolopyrimidine scaffold using this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-Bromo-pyrazolo[1,5-a]pyrimidine derivative | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5-(3-(Methoxymethoxy)phenyl)pyrazolo[1,5-a]pyrimidine derivative | 75-90 |

This table represents a generalized synthesis and yields can vary based on specific substrates and reaction conditions.

Development of Chemical Probes for Target Identification

Beyond the direct synthesis of potential drug candidates, this compound can also be employed in the creation of chemical probes. These are molecules designed to interact with a specific biological target, thereby enabling the study of its function and role in disease. The ability to introduce a latent phenolic group via the MOM ether is particularly advantageous in this context. This latent functionality can be used for the attachment of reporter tags, such as fluorescent dyes or affinity labels, after the primary binding scaffold has been constructed. This late-stage functionalization strategy is highly valuable in chemical biology for the development of tools for target identification and validation.

Catalytic Roles and Reagent Applications of 3 Methoxymethoxy Phenylboronic Acid

Employment as a Lewis Acid Catalyst in Organic Transformations

Boronic acids are recognized as mild Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.gov This Lewis acidity allows them to activate a variety of functional groups, facilitating numerous organic transformations. nih.govacs.org The catalytic processes often exploit the ability of the trivalent boron to form reversible covalent bonds with oxygen-containing functional groups, thereby enhancing their reactivity. nih.gov The electronic properties of the aryl ring substituent can modulate the Lewis acidity of the boronic acid; electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. nih.gov

In the context of 3-(Methoxymethoxy)phenylboronic acid, the methoxymethoxy group on the phenyl ring influences its electronic properties. While specific studies detailing the catalytic activity of this compound as a Lewis acid catalyst are not extensively documented in the surveyed literature, the general principles of boronic acid catalysis suggest its potential to catalyze reactions such as dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov For instance, boronic acid catalysts have been shown to activate carboxylic acids for various transformations. rsc.org

Further research is required to fully elucidate and characterize the specific Lewis acid catalytic applications of this compound and to determine the impact of the methoxymethoxy substituent on its catalytic efficacy in comparison to other substituted phenylboronic acids.

Catalytic Activity in Hydroarylation Reactions

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, is a powerful and atom-economical method for forming C-C bonds. While various transition metal catalysts have been developed for hydroarylation reactions, the specific catalytic role of this compound in this context is not well-documented in the surveyed scientific literature. nih.govrsc.org

Research in this area has often focused on the use of arylboronic acids as the aryl source in transition-metal-catalyzed hydroarylations, rather than as the catalyst itself. nih.govorgsyn.org For example, rhodium-catalyzed hydroarylation of fullerenes and copper-catalyzed hydroarylation of alkynes have been reported using various arylboronic acids as reagents. orgsyn.org

Given the absence of specific studies, the potential for this compound to act as a catalyst for hydroarylation reactions remains an area for future investigation.

Applications in Chemo- and Regioselective Functionalizations

The substituents on a phenylboronic acid can play a crucial role in directing the chemo- and regioselectivity of a reaction. The methoxy (B1213986) group at the meta-position of this compound can influence the electronic and steric environment of the molecule, which can be exploited in selective organic transformations.

A notable example of regioselective functionalization is the Rieche formylation of methoxyphenyl boronic acids. In a study on the formylation of various methoxyphenyl boronic acids using dichloromethyl methyl ether in the presence of a Lewis acid like FeCl₃, the regioselectivity of the formylation was found to be dependent on the position of the methoxy substituent. While the specific reactivity of this compound was not detailed, the study of the closely related 3-methoxyphenylboronic acid provides valuable insight. The formylation of 3-methoxyphenylboronic acid yielded a formylated boronic acid as the exclusive product, demonstrating the directing effect of the methoxy group.

Table 2: Regioselective Formylation of a Methoxy-Substituted Phenylboronic Acid

| Substrate | Lewis Acid | Product | Yield |

| 3-Methoxyphenylboronic acid | AgOTf | 4-Formyl-3-methoxyphenylboronic acid | Modest |

This data is for a related compound and serves to illustrate the principle of regioselective functionalization. Specific data for this compound is not available in the surveyed literature.

The ability to achieve selective functionalization is of great importance in the synthesis of complex molecules, and the methoxymethoxy substituent on this compound offers potential for directing various chemical transformations in a controlled manner.

Reagent in Protecting Group Chemistry

The structure of this compound suggests a dual role in protecting group chemistry. The boronic acid moiety itself can be used as a protecting group for diols, while the methoxymethyl (MOM) ether serves as a common protecting group for phenols and alcohols.

Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netchem-station.comresearchgate.net This reaction is often used to protect the diol functionality during other synthetic transformations. The stability of these boronate esters can be tuned, and they can typically be cleaved under mild aqueous acidic conditions. chem-station.comgoogle.com While phenylboronic acid is commonly used for this purpose, substituted derivatives can offer different stability profiles.

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its relatively straightforward removal. agroipm.cn It is typically cleaved under acidic conditions. researchgate.net The presence of the MOM group on this compound means that this compound can be used in synthetic strategies where the phenolic hydroxyl group needs to be masked. Following its use in a reaction, such as a Suzuki-Miyaura coupling, the MOM group can be removed to reveal the free phenol (B47542).

Although the individual functionalities of this compound strongly suggest its utility in protecting group strategies, specific literature examples detailing its application as a protecting group for diols or the strategic deprotection of its MOM group are not prevalent in the conducted searches.

Advanced Topics and Future Research Directions

Development of Next-Generation Analogues with Tunable Reactivity

The development of new arylboronic acid analogues with finely tuned reactivity is a significant area of research. The reactivity of the boronic acid moiety can be modulated by altering the electronic properties of the aromatic ring. For instance, the introduction of neighboring functional groups can dramatically influence properties like oxidation rates. researchgate.net Researchers are synthesizing series of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands that feature tunable properties for use in catalysis. rsc.org By strategically placing electron-donating or electron-withdrawing groups on the phenyl ring of compounds like 3-(Methoxymethoxy)phenylboronic acid, next-generation analogues can be designed. These modifications can enhance their performance in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction, or control their interaction with biological targets. Computational studies are often employed to predict the Lewis acidity and reactivity of new designs, guiding synthetic efforts toward analogues with desired characteristics for specific applications in catalysis and beyond. researchgate.net

Green Chemistry and Sustainable Synthesis Methodologies

In line with the principles of green chemistry, there is a growing demand for environmentally sustainable methods for synthesizing arylboronic acids. researchgate.net Traditional methods often rely on harsh reagents or toxic organotin compounds. mdpi.com Modern approaches focus on improving atom economy and using less hazardous substances.

Key sustainable strategies include:

Direct C-H Borylation: This atom-economical method involves the direct functionalization of aromatic C-H bonds, catalyzed by transition metals, to install the boronic acid group. nih.gov

Catalysis in Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Palladium-catalyzed borylation of aryl bromides has been successfully achieved in water using micellar conditions, which facilitate the reaction of water-insoluble substrates. organic-chemistry.org

Alternative Boron Sources: To circumvent the high cost and reactivity of some traditional boron reagents like diboron (B99234) compounds, more stable and less toxic alternatives such as boronate esters and pinacolborane are being explored. mdpi.comnih.gov

Metal-Free and Photoinduced Reactions: Research is ongoing into metal-free borylation reactions, for example, involving arylamines, and photoinduced methods that use light to drive the borylation of aryl halides, often under mild conditions. organic-chemistry.orgccspublishing.org.cn

Table 1: Comparison of Sustainable Synthesis Methods for Arylboronic Acids

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Direct C-H Borylation | Transition metal-catalyzed functionalization of an aromatic C-H bond with a boron-containing reagent. | High atom economy; reduces pre-functionalization steps. | nih.gov |

| Micellar Catalysis | Performing the reaction (e.g., Miyaura borylation) in water with surfactants that form micelles. | Avoids organic solvents; mild conditions. | organic-chemistry.org |

| ArBpin as Boron Source | Using stable and moderately reactive arylboronic acid pinacol (B44631) esters (ArBpins) as the source of boron. | Low toxicity compared to organotins; high stability. | mdpi.com |

| Photoinduced Borylation | Utilizing visible light and a photocatalyst to mediate the borylation of aryl halides. | Mild reaction conditions; uses light as a traceless reagent. | organic-chemistry.org |

Bio-Oriented Research Applications of Arylboronic Acid Motifs

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptionally useful tools in chemical biology. nih.gov This interaction is central to their application in molecular recognition, enzyme inhibition, and the development of advanced chemical probes.

Arylboronic acids are widely used as synthetic receptors for the molecular recognition of molecules containing cis-1,2 or 1,3-diols. mdpi.com This property is particularly valuable for detecting and binding with carbohydrates, which are challenging targets due to their structural similarities. nih.gov The formation of a stable five- or six-membered cyclic boronate ester upon binding to a diol can be coupled to a signaling mechanism, such as a change in fluorescence. mdpi.comnih.gov

Ligand binding assays are crucial for quantifying the interaction between a receptor (the boronic acid) and its ligand (the target molecule). giffordbioscience.com These studies determine key parameters like the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, with lower values reflecting higher affinity. giffordbioscience.comvanderbilt.edu By tethering an arylboronic acid to a fluorescent molecule, researchers can create "turn-on" sensors that exhibit low background fluorescence, which increases significantly upon binding to a target diol-containing molecule. nih.gov

Arylboronic acids have been identified as effective inhibitors of various enzymes, particularly serine proteases and β-lactamases. nih.govmdpi.com The inhibitory mechanism often involves the boron atom acting as a Lewis acid, accepting a lone pair of electrons from a nucleophilic residue in the enzyme's active site, such as a serine or histidine. nih.govmdpi.com This forms a stable, covalent but reversible adduct that blocks the enzyme's catalytic activity.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these inhibitors. nih.gov By systematically modifying the substituents on the phenylboronic acid scaffold, researchers can elucidate how different chemical features influence binding affinity. For example, studies on phenylboronic acid derivatives against β-lactamases have shown how the position of substituents on the aromatic ring dictates binding orientation and inhibitory strength. mdpi.com The insights gained from SAR studies guide the rational design of more potent and specific enzyme inhibitors for therapeutic applications. nih.gov

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, and arylboronic acids provide a versatile platform for this purpose. nih.govrsc.org The unique reactivity of the boronic acid group can be exploited to label proteins, sugars, and other biological macromolecules. nih.govacs.org For instance, phenylboronic acid bioconjugates have been used to immobilize enzymes on solid supports through the formation of a stable boronic acid complex. acs.org

This reactivity is also harnessed to create chemical probes for detecting specific biological analytes. Boronate-based probes are particularly prominent for detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite. nih.govfrontiersin.org These probes are designed to undergo an oxidative deboronation reaction in the presence of a specific ROS, which cleaves the C-B bond to produce a phenolic product. nih.gov If the boronic acid is linked to a fluorophore in a way that quenches its fluorescence, its removal upon reaction with an analyte can restore fluorescence, providing a "turn-on" signal for detection. frontiersin.org

Table 2: Examples of Arylboronic Acid-Based Probes and Bioconjugation

| Application | Target/Analyte | Mechanism | Reference |

|---|---|---|---|

| Fluorescent Sensor | Carbohydrates (Diols) | Reversible formation of a fluorescent boronate ester. | nih.gov |

| ROS Detection | Hydrogen Peroxide (H₂O₂) | Oxidative deboronation releases a fluorescent reporter. | nih.gov |

| Enzyme Immobilization | Proteins | Formation of a stable complex between a protein-PBA conjugate and a support. | acs.org |

| In Vivo Click Chemistry | Tissue Amines | Bioorthogonal reaction between an arylboronate and a diol for in vivo labeling. | sci-hub.se |

Applications in Materials Science and Advanced Functional Systems

The utility of arylboronic acids extends beyond biology into materials science, where they serve as versatile building blocks for advanced functional materials. nih.gov Their ability to engage in dynamic covalent chemistry and form predictable, directional interactions like hydrogen bonds makes them ideal for constructing supramolecular assemblies. acs.orgresearchgate.net

Researchers have utilized diboronic acids to create supramolecular H-bonded polymeric ribbons, demonstrating their potential in organic crystal engineering and the development of materials with tailored organizational properties. acs.org Furthermore, arylboronic acids are precursors for creating boron-doped polycyclic aromatic hydrocarbons (PAHs). mdpi.com These boron-containing materials often exhibit unique photophysical and electronic properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of boracycles from arylboronic acid esters represents a sustainable pathway toward these advanced functional systems. mdpi.com

Integration of High-Throughput Screening in Reaction Optimization

The core principle of HTS in reaction optimization is the parallel execution of a large number of experiments in miniaturized formats, such as 96-well or 384-well plates. nih.govresearchgate.net This approach allows for the systematic exploration of a wide range of reaction parameters simultaneously. Automated liquid handling robots play a crucial role in this process, enabling precise and reproducible dispensing of reagents in small volumes, which minimizes waste and allows for the screening of a larger matrix of conditions. acs.org

A typical HTS workflow for optimizing a Suzuki-Miyaura coupling reaction with this compound would involve the screening of several key variables:

Palladium Precatalysts: A variety of palladium sources can be screened to determine their efficacy.

Ligands: The electronic and steric properties of phosphine (B1218219) ligands can have a profound impact on the catalytic cycle. A diverse library of ligands is often tested. nih.gov

Bases: The choice and concentration of the base are critical for the transmetalation step.

Solvents: A range of solvents and solvent mixtures can be evaluated for their influence on solubility and reaction kinetics.

Temperature: Reaction temperature is a key parameter that is often screened across a broad range.

The outcomes of these high-throughput experiments are typically analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography (GC), which can quantify the yield of the desired product in each well of the microplate. nih.govresearchgate.net The resulting data can be visualized using heat maps, which provide a clear and intuitive representation of the reaction landscape and help in the quick identification of "hotspots" or optimal conditions. nih.gov

For instance, in a hypothetical HTS campaign for the coupling of this compound with an aryl halide, a matrix of conditions could be set up as illustrated in the table below.

Table 1: Illustrative HTS Matrix for Suzuki-Miyaura Coupling Optimization

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

|---|---|---|---|---|

| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Buchwald Precatalyst |

| Ligand | SPhos | XPhos | P(t-Bu)₃ | dppf |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | DBU |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF | 2-MeTHF |

| Temperature | 60 °C | 80 °C | 100 °C | 120 °C |

This table represents a simplified set of variables for an HTS campaign. A full screen could involve a much larger array of components and conditions.

The data generated from such a screening effort can be substantial. Advanced data analysis, including Design of Experiment (DoE) methodologies, can be employed to build predictive models of reaction performance. rsc.org These models can help in understanding the complex relationships between different variables and can guide further optimization efforts. For example, an automated droplet-flow microfluidic system can use a smart algorithm based on DoE to autonomously explore and optimize reaction conditions, leading to a rapid convergence on the optimal parameters with a minimal number of experiments. rsc.orgrsc.org

Research in the broader field of Suzuki-Miyaura cross-coupling has demonstrated the power of HTS in overcoming challenges such as coupling with sterically hindered substrates or developing reactions that can be performed at room temperature. nih.govlookchem.com For this compound, HTS can be instrumental in identifying highly active and selective catalyst systems that are tailored for its specific electronic and steric profile. This can be particularly beneficial in the synthesis of complex molecules where this boronic acid is a key building block, ensuring high yields and purity of the final product.

Future research in this area will likely focus on further integration of automation, robotics, and artificial intelligence to create fully autonomous reaction optimization platforms. acs.org These "self-driving laboratories" could potentially accelerate the discovery of new synthetic methodologies and the optimization of processes for the production of valuable chemical compounds derived from this compound.

Q & A

Basic: What are the recommended synthetic routes for 3-(Methoxymethoxy)phenylboronic acid?

Answer:

The synthesis typically involves functionalization of a phenolic precursor. A common approach is the methoxymethoxy protection of a hydroxyl group on the phenyl ring, followed by boronation. For example, starting with 3-hydroxy-4-methoxyphenol, the hydroxyl group can be protected using chloromethyl methyl ether (MOM-Cl) under basic conditions. Subsequent Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the boronic acid derivative. Reaction optimization includes controlling temperature (60–80°C) and solvent selection (e.g., dioxane or THF). Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Basic: How does the methoxymethoxy substituent influence solubility and stability?

Answer:

The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., methanol, THF) due to its electron-donating ether linkage . However, the substituent introduces hydrolytic sensitivity; prolonged exposure to moisture or acidic conditions may cleave the MOM group, releasing formaldehyde and compromising stability. Storage recommendations include anhydrous conditions, inert atmospheres, and temperatures between 2–8°C to prevent degradation .

Advanced: What strategies mitigate side reactions in Suzuki-Miyaura couplings with this compound?

Answer:

Competing protodeboronation or homo-coupling can occur due to steric hindrance from the methoxymethoxy group. Strategies include:

- Catalyst optimization : Use Pd(OAc)₂ with bulky ligands (SPhos or XPhos) to enhance oxidative addition .

- Base selection : K₂CO₃ or CsF in THF/water mixtures improves transmetallation efficiency .

- Temperature control : Lower reaction temperatures (50–60°C) reduce decomposition .

Monitoring reaction progress via TLC or HPLC is critical to adjust conditions in real-time .

Advanced: How do electronic effects of substituents affect cross-coupling reactivity?

Answer:

The methoxymethoxy group is electron-donating, increasing electron density at the boron center and accelerating transmetallation but potentially reducing electrophilic aromatic substitution (EAS) reactivity. Comparative studies with electron-withdrawing substituents (e.g., 4-Chloro-3-(methoxycarbonyl)phenylboronic acid) show lower yields in EAS but higher stability in Suzuki couplings. DFT calculations or Hammett parameters (σ⁺) can quantify these effects .

Basic: What are optimal storage conditions to prevent degradation?

Answer:

Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C. Desiccants (e.g., silica gel) should be used to avoid hydrolysis. Prolonged storage (>6 months) is discouraged due to gradual decomposition into boric acid and methoxymethanol, detectable via ¹¹B NMR .

Advanced: What analytical techniques best characterize this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution pattern and MOM protection. ¹¹B NMR (δ ~30 ppm) verifies boronic acid integrity .

- Mass Spectrometry : High-resolution MS (ESI-TOF) distinguishes isotopic patterns for boron (⁸⁰.1% ¹¹B, ¹⁰B).

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98%) and hydrolytic byproducts .

Basic: How to optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise protection : Prioritize MOM protection before boronation to avoid competing side reactions .

- Solvent compatibility : Use methanol-free solvents (e.g., anhydrous THF) to prevent MOM cleavage .

- Catalyst recycling : Pd nanoparticles immobilized on magnetic supports improve turnover number (TON) .

Advanced: Resolving contradictions in catalytic efficiency across solvent systems

Answer:

Conflicting data arise from solvent-dependent boroxine formation. In polar solvents (DMF/H₂O), boroxine dimers reduce active monomer concentration, lowering yields. Non-polar solvents (toluene) suppress dimerization but limit solubility. Mixed solvent systems (THF/H₂O, 4:1) balance these effects. Kinetic studies using ¹⁹F NMR (for fluorinated analogs) provide real-time monitoring .

Basic: Essential safety precautions for handling

Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of boron-containing dust.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: Steric/electronic comparison with other boronic acids in bioconjugation

Answer:

The methoxymethoxy group provides steric bulk comparable to 4-Carboxyphenylboronic acid but with greater electron density, enhancing binding to diols (e.g., glycoproteins). In contrast, 3-Amino derivatives show higher affinity for transition metals. Computational docking studies (AutoDock Vina) quantify binding energies to guide application-specific design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.